molecular formula C14H21NO3 B12966575 (1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide

(1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide

Cat. No.: B12966575
M. Wt: 251.32 g/mol
InChI Key: SEKCMPWEKHOBBR-IJLUTSLNSA-N
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Description

(1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide is a bicyclic carboxamide derivative featuring a rigid 2-oxabicyclo[2.2.1]heptane core. Its structure includes a 3-oxo lactone moiety and an N-substituted carboxamide group with a hex-5-en-1-yl chain and a methyl group. The stereochemistry (1R,4R,5R) is critical for its molecular interactions and physicochemical properties. This compound is structurally related to intermediates used in pharmaceuticals, such as simeprevir, where bicyclic frameworks enhance metabolic stability and target binding .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

(1R,4R,5R)-N-hex-5-enyl-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide

InChI

InChI=1S/C14H21NO3/c1-3-4-5-6-7-15(2)13(16)11-8-10-9-12(11)14(17)18-10/h3,10-12H,1,4-9H2,2H3/t10-,11-,12-/m1/s1

InChI Key

SEKCMPWEKHOBBR-IJLUTSLNSA-N

Isomeric SMILES

CN(CCCCC=C)C(=O)[C@@H]1C[C@@H]2C[C@H]1C(=O)O2

Canonical SMILES

CN(CCCCC=C)C(=O)C1CC2CC1C(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide typically involves a multi-step process. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles or electrophiles for substitution reactions. Typical conditions involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

(1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related bicyclo[2.2.1]heptane derivatives, focusing on substituents, stereochemistry, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents/R-Groups Stereochemistry Key Properties/Applications References
(1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide C₁₄H₂₂N₂O₃ Hex-5-en-1-yl, N-methyl 1R,4R,5R Potential pharmaceutical intermediate
(1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid (cinchonidine salt) C₂₆H₃₀N₂O₅ Carboxylic acid (cinchonidine salt) 1R,4R,5R Improved solubility via salt formation
(1R,4S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid C₁₀H₁₄O₄ 4,7,7-Trimethyl 1R,4S Lipophilic modifier for drug delivery
tert-Butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate C₁₂H₂₁NO₃ tert-Butyl, hydroxyl 1R,4R,5S Chiral building block for peptidomimetics
5-Tetradecyloxymethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride C₂₇H₄₄O₆ Tetradecyloxymethyl, anhydride 1S,2R,3S,4R,5R* Surfactant or crystal engineering agent

Key Comparisons:

Core Structure Modifications :

  • The target compound shares the 2-oxabicyclo[2.2.1]heptane core with other derivatives but differs in substituents. For example, the cinchonidine salt (C₂₆H₃₀N₂O₅) replaces the carboxamide with a carboxylic acid, enhancing solubility .
  • Azabicyclo analogs (e.g., tert-butyl derivatives in ) introduce nitrogen into the ring, altering electronic properties and hydrogen-bonding capacity.

Stereochemical Impact: The (1R,4R,5R) configuration in the target compound contrasts with (1R,4S) in the trimethyl derivative , which affects molecular packing and solubility. Stereoisomers of tert-butyl 5-hydroxy-2-azabicycloheptane carboxylate (e.g., 1R,4R,5S vs. 1r,4r,5r) demonstrate how minor stereochemical changes influence applications in chiral synthesis .

Methyl groups (e.g., in the trimethyl derivative ) enhance lipophilicity, whereas hydrophilic groups like hydroxyls (tert-butyl derivatives ) improve aqueous solubility.

Physicochemical Properties :

  • Salt forms (e.g., cinchonidine salt ) significantly improve solubility, critical for oral bioavailability.
  • Anhydride derivatives (e.g., tetradecyloxymethyl compound ) exhibit higher thermal stability due to rigid packing observed in X-ray studies.

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